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Q: My DNA is degrading during extraction from frozen tissue. How can EDTA help? DNA degradation

often occurs when frozen tissues thaw during processing, activating nucleases that fragment DNA. EDTA

addresses this by chelating divalent cations (like Mg²⁺ and Ca²⁺) that are essential cofactors for DNase

enzymes [1] [2].

Problem: Thawing frozen tissue before or during DNA extraction leads to significant DNA

fragmentation, unsuitable for long-read sequencing [1] [2].
Solution: Thaw tissue in a high-pH EDTA solution. This chelates cations more effectively, inhibiting

nuclease activity and preserving high molecular weight (HMW) DNA [1] [2].
Key Advantage: This method is simpler and safer than grinding tissue in liquid nitrogen and more

effective than using ethanol for thawing [1] [2].

Q: The RNA from my frozen EDTA blood samples is too degraded for sequencing. What can I do?

RNA degradation in frozen blood happens when freeze-thaw cycles cause hemolysis, releasing RNases. The

critical step is to lyse cells and inactivate RNases during the thawing process itself [3].

Problem: Conventional RNA extraction from frozen EDTA blood yields fragmented, low-quality RNA
(RIN < 5) [3].

Solution: Thaw frozen EDTA blood directly in a cell lysis or RNA stabilization buffer (e.g., from
Nucleospin or Paxgene kits) [3].

Key Advantage: This "mixed thawing" method improves RNA Integrity Number (RIN) from below 5 to
above 7, making it suitable for RNA-seq [3].
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Experimental Protocols & Data

Here is a detailed methodology and summary data for using EDTA in DNA extraction from frozen tissues.

Protocol: Thawing Frozen Tissues in EDTA for HMW DNA Recovery [1] [2]

Preparation: Prepare a 250 mM EDTA solution and adjust its pH to 10.0. The higher pH increases

EDTA's chelation capacity.
Tissue Sampling: On a pre-chilled surface, dissect the frozen specimen to obtain tissue samples

(e.g., ~100 mg). Work quickly to minimize thawing.
EDTA Treatment: Place the frozen tissue sample into a microcentrifuge tube and immediately add 1
mL of the EDTA solution (250 mM, pH 10).
Incubation: Store the tube at 4°C overnight (or approximately 16-24 hours) to allow the tissue to

thaw completely in the preservative.
DNA Extraction: After incubation, subsample the tissue (e.g., 25 mg) and proceed with your standard

DNA extraction protocol, such as the Qiagen DNeasy Blood and Tissue kit.

The following workflow diagram illustrates this key procedure:
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Workflow: EDTA Treatment for Frozen Tissues

Start with Frozen Tissue Sample

Prepare EDTA Solution
(250 mM, pH 10)

Dissect on Chilled Surface

Add Tissue to
1 mL EDTA Solution

Incubate Overnight
at 4°C

Proceed with
Standard DNA Extraction

High Molecular Weight DNA

Click to download full resolution via product page

Table 1: Effectiveness of EDTA vs. Ethanol for DNA Preservation [1] [2]
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Preservative
Treatment

Concentration
& pH

Key Finding: HMW
DNA Recovery

Key Finding:
Normalized Yield

Practical Notes

EDTA 250 mM, pH 10 Significantly
improved in 8 out of
10 species tested

Significantly
improved in 5 out of
10 species tested

Non-flammable,

safer for
shipping [1]

Ethanol
(EtOH)

95% No significant
improvement in 9

out of 10 species
tested

No significant
improvement in 9

out of 10 species
tested

Flammable,
shipping

restrictions [1]
[2]

Key Mechanisms & FAQs

Q: How does EDTA actually work to protect DNA and RNA? EDTA (Ethylenediaminetetraacetic acid)

is a chelating agent. It binds tightly to metal ions. Its protective action is mechanical:

Mechanism: It chelates divalent cations like Mg²⁺ and Ca²⁺ [1] [2].

Effect: These ions are essential cofactors for nucleases (DNases and RNases). By removing them,
EDTA inhibits the activity of these degradative enzymes [1] [2] [3].

pH Effect: At a higher pH (e.g., 10), EDTA's ability to chelate ions is enhanced, making it a more
effective preservative [1].

Q: Is EDTA biodegradable, and what are the environmental considerations?

Biodegradability: Conventional biological water treatment methods do not effectively degrade
EDTA [4].

Environmental Impact: This persistence means it can be found at high concentrations in surface
and drinking waters [4].

Disposal: Specialized bacterial cultures or wastewater treatment plants are required for its
breakdown. Always follow your institution's environmental health and safety guidelines for disposal of

EDTA solutions [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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